3-(2,5-Dichlorobenzyl)azetidin-3-ol
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Overview
Description
3-(2,5-Dichlorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a dichlorobenzyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorobenzyl)azetidin-3-ol typically involves the following steps:
Starting Material Preparation: The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product Formation: The final product, this compound, is obtained through further chemical transformations and purification steps.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,5-Dichlorobenzyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and dichlorobenzyl group play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-ol hydrochloride: A similar compound with a hydrochloride salt form, used as an ADC linker and PROTAC linker.
3-Vinylazetidin-3-ol: Another azetidine derivative with different substituents, studied for its unique reactivity under dual palladium and acid catalysis.
Uniqueness
3-(2,5-Dichlorobenzyl)azetidin-3-ol is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11Cl2NO |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
ORNWZUQKAGECAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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